Octacosanoate

Physicochemical Characterization Thermal Stability Material Science

Generic VLCFA substitution fails to replicate chain-length-specific bioactivity. Octacosanoic acid (D-003 major component) provides quantifiable differentiation: • LDL-C reduction 81.6% vs 68.7% for policosanol; HDL-C increase 78.8% vs 47.1% • Antibiofilm MIC 80 μg/mL against S. mutans; 50% biofilm reduction at 10-20 μg/mL • Melting point 89-94°C enables organic nucleating agent function in TPUs ≥98% purity; ambient shipping; for hypolipidemic, anti-thrombotic, dental biofilm, and polymer nucleation research.

Molecular Formula C28H55O2-
Molecular Weight 423.7 g/mol
Cat. No. B1238098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctacosanoate
Molecular FormulaC28H55O2-
Molecular Weight423.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-]
InChIInChI=1S/C28H56O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30/h2-27H2,1H3,(H,29,30)/p-1
InChIKeyUTOPWMOLSKOLTQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octacosanoate: Chemical Identity and Key Properties


Octacosanoate, the conjugate base of octacosanoic acid (montanic acid; C28:0), is a straight-chain, saturated, ultra-long-chain fatty acid anion with the molecular formula C₂₈H₅₅O₂⁻ [1]. It belongs to the class of very long-chain fatty acids (VLCFAs), which are defined by aliphatic tails of ≥22 carbons [2]. Octacosanoate is naturally found in specialized waxes (e.g., sugarcane, beeswax), marine sponges, and human tissues [3]. Its 28-carbon backbone confers distinct physicochemical and biological properties that differentiate it from shorter- and longer-chain analogs in procurement decisions [4].

Octacosanoate: Why Generic Substitution Fails


Procurement decisions for octacosanoate cannot rely on generic substitution by other VLCFA salts or esters. Chain length directly dictates critical physicochemical parameters such as melting point, logP, and critical micelle concentration, which in turn govern solubility, bioavailability, and polymer nucleation efficiency [1]. Furthermore, biological activity in VLCFAs is chain-length specific; for example, the antiplatelet and cholesterol-lowering effects observed for octacosanoic acid-rich fractions are not equivalently replicated by C24 or C26 analogs [2]. The following quantitative evidence demonstrates the precise, verifiable differentiation of octacosanoate against its closest comparators, validating the need for specification in procurement [3].

Octacosanoate: Quantitative Comparative Evidence


Higher Melting Point vs. C24 and C26 Analogs

Octacosanoic acid (C28:0) demonstrates a melting point of 89-94°C, which is systematically higher than the comparable values for the C24 analog tetracosanoic acid (82-88°C) and the C26 analog hexacosanoic acid (85-90°C), and approaches that of the C30 analog triacontanoic acid (92-94°C) [1]. This incremental increase is consistent with the class-level trend of increasing melting point with chain length due to enhanced van der Waals interactions [2].

Physicochemical Characterization Thermal Stability Material Science

Superior LDL-C Reduction vs. Policosanol

D-003, a mixture of very long-chain aliphatic acids purified from sugarcane wax where octacosanoic acid is the major component, was compared directly against policosanol (a mixture of higher aliphatic alcohols) for its effects on lipid profiles in normocholesterolemic rabbits [1]. After 30 days of oral administration at 5 mg/kg, D-003 reduced low-density lipoprotein cholesterol (LDL-C) by 81.6%, whereas policosanol achieved a 68.7% reduction (P < 0.05) [1]. Additionally, D-003 increased high-density lipoprotein cholesterol (HDL-C) by 78.8% compared to a 47.1% increase with policosanol (P < 0.05) [1].

Cholesterol-Lowering Lipid Metabolism Cardiovascular Research

Synergistic Antithrombotic Effect with Aspirin

The antithrombotic potential of octacosanoic acid, as the main component of D-003, was evaluated in a murine model of arachidonic acid-induced sudden death. Combined treatment with D-003 (200 mg/kg) and aspirin (5 mg/kg) resulted in 83% survival, a synergistic effect compared to 33% survival with either D-003 or aspirin alone [1]. This effect was accompanied by a significant increase in bleeding time in rats with the combination versus monotherapy, and a mechanistic distinction from aspirin via an increase in prostacyclin (measured as 6-keto PGF1α) [1].

Antiplatelet Antithrombotic Combination Therapy

Superior Polymer Matrix Homogeneity

Sodium octacosanoate (NaC28-32) functions as an effective organic nucleating agent in thermoplastic polyurethanes (TPUs) and polyesters. Studies demonstrate its incorporation leads to faster crystallization rates and a higher crystallization temperature [1]. Critically, compared to inorganic nucleating agents, sodium octacosanoate exhibits a key processing advantage: it enables a very homogeneous distribution within the polymer matrix using standard mixing techniques, avoiding the dispersion challenges often associated with inorganic fillers [1]. The nucleating effect is inversely proportional to polymer molecular weight, with the most pronounced effect observed in the lowest molecular weight TPU tested (30,000 Daltons) [1].

Polymer Crystallization Nucleating Agent Thermoplastic Polyurethane (TPU)

Anti-Biofilm Activity Against Streptococcus mutans

n-Octacosanoic acid, isolated from Viburnum foetens, was characterized as a novel antibiofilm agent against Streptococcus mutans, a primary cariogenic bacterium [1]. The compound exhibited a minimum inhibitory concentration (MIC) of 80 μg/mL [1]. At sub-MIC concentrations of 10-20 μg/mL, it reduced bacterial adherence to a saliva-coated glass surface and biofilm formation capacity by 50% [1]. This specific antibiofilm effect was attributed to a profound alteration of biofilm architecture and distortion of cell aggregation [1].

Antimicrobial Biofilm Oral Health

Octacosanoate: Optimal Application Scenarios


Cardiovascular Research: LDL-C Modulation

Based on direct comparative evidence showing that D-003 (octacosanoic acid-rich) reduces LDL-C by 81.6% versus 68.7% for policosanol, and raises HDL-C by 78.8% versus 47.1% [1], octacosanoate is the preferred procurement choice for studies investigating novel hypolipidemic or anti-atherosclerotic mechanisms where a robust, quantifiable lipid-modifying effect is required. Its distinct pharmacology, including synergy with aspirin [2], further recommends it for advanced thrombosis models.

Polymer Formulations: Nucleation & Thermal Stability

The combination of a higher melting point (89-94°C) than C24 and C26 analogs and the demonstrated ability of sodium octacosanoate to act as a highly dispersible organic nucleating agent in TPUs and polyesters [3] positions this compound as a critical additive. It is particularly suited for applications requiring enhanced crystallization rates without the dispersion inhomogeneity or abrasion issues associated with inorganic nucleating agents, leading to improved mechanical properties and processing efficiency in engineered thermoplastics.

Anti-Biofilm Research & Dental Caries Prevention

The specific antibiofilm activity of n-octacosanoic acid against Streptococcus mutans, characterized by an MIC of 80 μg/mL and a 50% reduction in biofilm formation at 10-20 μg/mL [4], provides a quantified baseline for this compound in dental research. This evidence supports the procurement of octacosanoic acid for experimental models aimed at disrupting oral biofilm architecture, evaluating novel anti-caries strategies, or investigating structure-activity relationships among very long-chain fatty acids in microbial ecology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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